![molecular formula C10H7N3O B13961785 Pyridazino[1,6-a]benzimidazol-2(1H)-one CAS No. 28992-49-6](/img/structure/B13961785.png)
Pyridazino[1,6-a]benzimidazol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino[1,6-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[1,6-a]benzimidazol-2(1H)-one typically involves the reaction of quaternary 1-aminobenzimidazolium salts with β-dicarbonyl compounds. For instance, the reaction of excess acetylacetone with quaternary 1-aminobenzimidazolium salts in aqueous potassium carbonate solution yields Pyridazino[1,6-a]benzimidazolium cations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazino[1,6-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Pyridazino[1,6-a]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridazino[1,6-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or altering the function of target proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: This compound is structurally similar and also features a fused ring system combining pyridine and benzimidazole moieties.
1-(1-alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols: These compounds have similar benzimidazole structures and are studied for their biological activities.
Uniqueness
Pyridazino[1,6-a]benzimidazol-2(1H)-one is unique due to its specific fused ring system, which provides distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
28992-49-6 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1H-pyridazino[1,6-a]benzimidazol-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-6-5-9-11-7-3-1-2-4-8(7)13(9)12-10/h1-6H,(H,12,14) |
Clé InChI |
OWMAHCJLPOYEEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2NC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


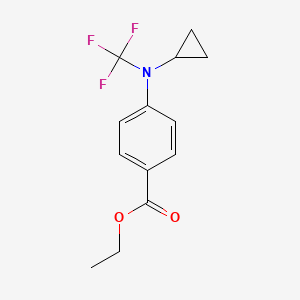
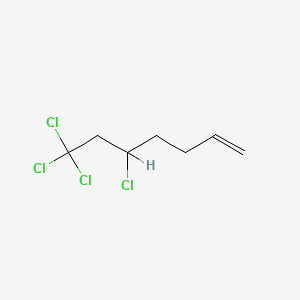
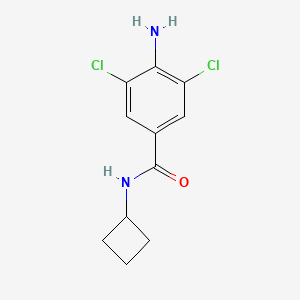
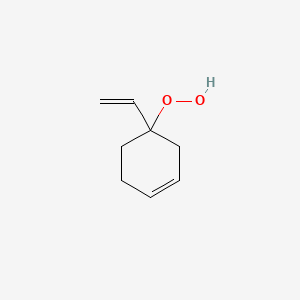
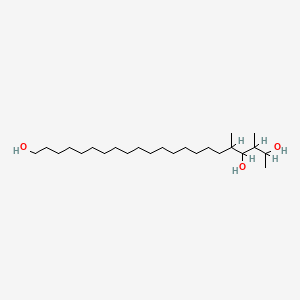
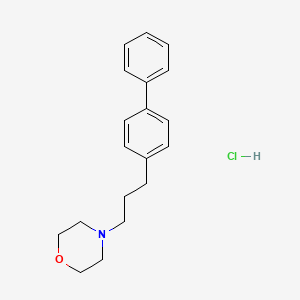

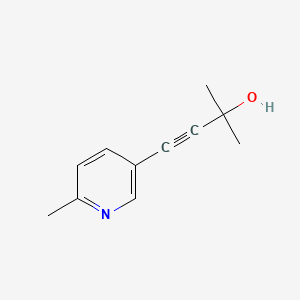
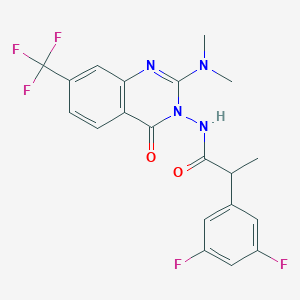
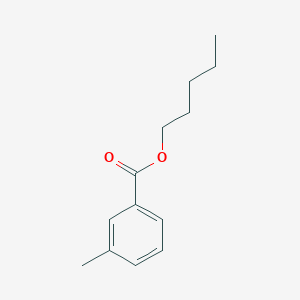
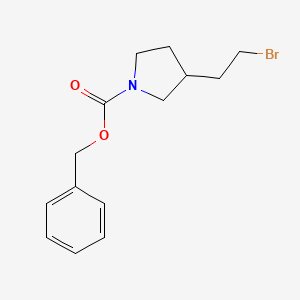

![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

